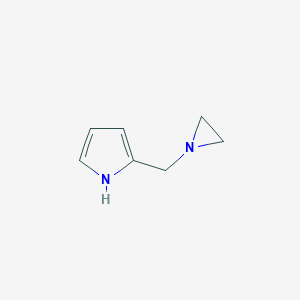

2-(aziridin-1-ylmethyl)-1H-pyrrole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(aziridin-1-ylmethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7(8-3-1)6-9-4-5-9/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXAYLULTDFKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CC2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Aziridin 1 Ylmethyl 1h Pyrrole and Its Precursors

Elucidation of Aziridine (B145994) Ring-Opening Mechanisms

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, making it a valuable synthetic intermediate prone to ring-opening reactions. mdpi.com In the context of 2-(aziridin-1-ylmethyl)-1H-pyrrole, the aziridine moiety is the primary site of reactivity. The efficiency and pathway of the ring-opening process are heavily influenced by the nature of the substituents on the aziridine ring, the attacking nucleophile, and the specific reaction conditions employed. mdpi.com

The high ring-strain energy of aziridines makes them susceptible to attack by a wide range of nucleophiles. mdpi.com This process relieves the strain and leads to the formation of functionalized acyclic amines. The presence of substituents on the nitrogen atom significantly impacts the ring's reactivity. Aziridines with electron-withdrawing groups on the nitrogen are considered "activated" and react readily with nucleophiles. Conversely, non-activated aziridines, such as 2-(aziridin-1-ylmethyl)-1H-pyrrole where the nitrogen is attached to an alkyl-like pyrrolemethyl group, are generally more stable and less reactive towards nucleophiles. mdpi.comnih.gov

For a nucleophilic attack to occur on such a non-activated aziridine, activation is typically required. nih.gov The ring-opening reaction is a key step in the synthesis of many nitrogen-containing compounds and can be used to generate diverse molecular structures that are otherwise difficult to access. mdpi.comdntb.gov.ua The reaction of an aziridine with a nucleophile can lead to the formation of γ-amino carbonyl compounds or γ-amino acids, depending on the nucleophile used. mdpi.com

The ring-opening of substituted aziridines can proceed via two different pathways, leading to questions of regioselectivity: the nucleophile can attack either the more substituted or the less substituted carbon atom of the aziridine ring. frontiersin.org This selectivity is governed by a combination of steric and electronic factors, the nature of the activating agent (electrophile), and the nucleophile itself. frontiersin.orgugent.be

In the case of 2-(aziridin-1-ylmethyl)-1H-pyrrole, the aziridine ring is 1-substituted (on the nitrogen) and 2-substituted (on a carbon, assuming the pyrrolemethyl group is at position 2). For non-activated, 2-substituted aziridines that are activated by an electrophile to form an aziridinium (B1262131) ion, nucleophilic attack generally occurs at the less-substituted carbon (C3), following an Sₙ2-type mechanism. frontiersin.orgugent.be This pathway is favored due to reduced steric hindrance. However, if the substituent at the C2 position can stabilize a positive charge, the reaction may gain more Sₙ1 character, and attack at the more substituted carbon can occur. frontiersin.org

Stereoselectivity is another critical aspect of these reactions. The nucleophilic ring-opening of chiral aziridines typically proceeds with an inversion of configuration at the center of attack, which is characteristic of an Sₙ2 mechanism. frontiersin.orgnih.gov This stereochemical outcome is crucial for the synthesis of enantiopure azaheterocycles and other biologically active molecules. frontiersin.org

As non-activated aziridines are relatively inert, catalysts are often essential to facilitate their ring-opening. nih.gov Protic acids and Lewis acids are commonly employed for this purpose. They activate the aziridine by coordinating with the lone pair of electrons on the nitrogen atom. This coordination forms a highly reactive aziridinium ion intermediate. nih.govfrontiersin.org The formation of the aziridinium ion polarizes the C-N bonds, making the ring carbons significantly more electrophilic and thus more susceptible to nucleophilic attack. frontiersin.org

The choice of catalyst can influence the regioselectivity of the ring-opening. nih.govresearchgate.net For instance, the synthesis of multi-substituted pyrroles from γ-keto-substituted aziridines utilizes Lewis or protic acids to promote a regiospecific aziridine ring-opening followed by an intramolecular cyclization. nih.govresearchgate.net This method is highly atom-economical, as all atoms from the reactant are incorporated into the final product. nih.gov

| Catalyst Type | Role in Aziridine Activation | Outcome | Reference |

| Protic Acids (e.g., TFA) | Protonates the aziridine nitrogen to form an aziridinium ion, increasing the electrophilicity of the ring carbons. | Promotes efficient ring-opening by nucleophiles at the C2 position in γ-keto substituted aziridines. | frontiersin.org |

| Lewis Acids (e.g., BF₃·OEt₂) | Coordinates to the aziridine nitrogen, creating a more reactive aziridinium-like species. | Facilitates intramolecular [3+2] cycloadditions of methyleneaziridines by promoting ring-opening to an aminoallyl cation. | researchgate.net |

| Metal Catalysts (e.g., Au(I)) | Assists in the intramolecular cyclization and breaking of the aziridine ring in propargyl aziridines. | Leads to the formation of pyrroles through rearrangement and aromatization. | nih.gov |

Pyrrole (B145914) Ring Formation Mechanisms

The synthesis of the pyrrole ring itself can be achieved through various pathways, many of which involve aziridine precursors. These methods leverage the reactivity of aziridines to construct the five-membered heterocyclic core, often through pericyclic reactions.

A prominent method for synthesizing the pyrrolidine (B122466) skeleton, a precursor to pyrroles, involves the formation of azomethine ylides from aziridines. acs.org Aziridines can undergo thermal or photochemical ring-opening through an electrocyclic reaction to generate highly reactive azomethine ylides. These ylides are 1,3-dipoles that readily participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). nih.govnih.gov

The cycloaddition of an azomethine ylide with an alkyne, such as a ynone, can directly yield a substituted pyrrole after a subsequent aromatization step. rsc.org This reaction is often catalyzed by metal salts, like silver acetate (B1210297) (AgOAc), and provides a direct and facile route to multi-substituted pyrroles. rsc.org The versatility of this method allows for the synthesis of a wide array of pyrrole derivatives, including spiro-compounds and fused-ring systems, by choosing the appropriate aziridine precursor and dipolarophile. nih.gov

| Reaction Type | Intermediate | Key Transformation | Resulting Structure | Reference |

| [3+2] Cycloaddition | Azomethine Ylide | Reaction of the ylide (from aziridine) with an alkyne (dipolarophile). | Multi-substituted Pyrrole | rsc.org |

| [3+2] Cycloaddition | Azomethine Ylide | Reaction of the ylide with an alkene (dipolarophile). | Pyrrolidine (can be oxidized to a pyrrole) | acs.org |

| Multi-component Cycloaddition | Azomethine Ylide | Reaction of an azomethine ylide (e.g., from isatin (B1672199) and an amino acid) with a dipolarophile. | Spiro[pyrrolidine-2,3′-indolin]-2′-ones | nih.gov |

Electrocyclization reactions represent another powerful strategy for pyrrole synthesis starting from aziridine-derived intermediates. nih.gov In these reactions, a conjugated polyene system undergoes a thermally or photochemically induced pericyclic ring closure. For example, an aziridine can serve as a precursor to an unstable azatriene intermediate. This intermediate can then undergo a 1,5-electrocyclization to directly form the five-membered pyrrole ring. mdpi.com

Alternatively, a more complex cascade can occur. DFT studies have shown that a 1,3-diene can be converted into a sulfilimine intermediate, which then undergoes a 6π-electrocyclization to form a six-membered dihydrothiazine ring. nih.gov This is followed by a spontaneous ring-contraction to yield the final pyrrole skeleton. nih.gov While 6π-electrocyclizations are more commonly associated with the synthesis of six-membered rings, these cascade sequences demonstrate their utility in constructing five-membered heterocycles like pyrroles. nih.govmdpi.com

Radical and Ionic Mechanisms in Aromatization Steps

The formation of the aromatic pyrrole ring from its non-aromatic precursors, such as dihydropyrroles or pyrrolidines, is a critical step in many synthetic routes. This aromatization can proceed through either ionic or radical mechanisms, often dictated by the reagents and conditions employed.

Ionic Mechanisms:

Ionic pathways to aromatization typically involve deprotonation or dehydration events. In syntheses starting from aziridines and carbonyl compounds, a common strategy is the Paal-Knorr type cyclization. mdpi.com This reaction begins with the ring-opening of the aziridine, followed by intramolecular cyclization. The resulting hydroxy pyrrolidine intermediate then undergoes acid-catalyzed dehydration to yield the aromatic pyrrole. mdpi.comnih.govresearchgate.net

Another ionic route involves the elimination of a leaving group. For instance, 3,4-dihydro-2H-pyrrole-2-carbonitriles can be converted to 2,4-disubstituted pyrroles via microwave-mediated dehydrocyanation, an elimination reaction that restores aromaticity. nih.gov

Radical Mechanisms:

Radical mechanisms for aromatization are also well-documented, particularly in reactions initiated by oxidizing agents or photolysis. The use of potassium persulfate (K₂S₂O₈) can initiate the oxidative cyclization of β-enamines. nih.gov In this process, K₂S₂O₈ is proposed to oxidize the enamine to an amino radical cation. This radical species can then dimerize and undergo a sequence of intramolecular C–N bond formation, further oxidation, and finally, aromatization through the extrusion of ammonia (B1221849) to furnish the pyrrole ring. nih.gov

Palladium-catalyzed reactions can also feature radical steps. In one example, a Pd(II)-activated alkene reacts with an enamine. A subsequent hydrogen abstraction, facilitated by a sulfate (B86663) radical anion, generates a radical intermediate that cyclizes. The final aromatization step is an oxidation that regenerates the active Pd(II) catalyst. nih.gov Similarly, intramolecular radical additions to the pyrrole nucleus, initiated by reagents like AIBN and tri-n-butyltin hydride, can lead to cyclized products. The subsequent aromatization is proposed to occur via a pseudo SRN1 mechanism, where the tin hydride acts as a base to form a radical anion, which then propagates a chain reaction to yield the aromatic product. cdnsciencepub.com

The following table summarizes selected reaction conditions and the proposed dominant mechanism for the aromatization step in the synthesis of pyrrole derivatives from various precursors.

| Precursor Type | Reagents/Conditions | Proposed Mechanism | Product Type |

| γ-Hydroxy-ketone/amine | Lewis or Protic Acid | Ionic (Paal-Knorr type dehydration) | Substituted Pyrroles |

| β-Enamine | K₂S₂O₈ | Radical (Oxidative cyclization) | Polycarbonyl Pyrroles |

| Enamine/Alkene | Pd(II), K₂S₂O₈ | Radical (Oxidation) | Substituted Pyrroles |

| o-Bromophenyl-substituted Pyrrolylpyridinium Salts | TTMSS, AIBN | Radical (Intramolecular cyclization) | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines |

| Dihydropyrrole-carbonitrile | Microwave | Ionic (Elimination/Dehydrocyanation) | Disubstituted Pyrroles |

Intramolecular Transformations and Rearrangements of Aziridinylmethyl-Pyrrole Systems

Once formed, aziridinylmethyl-pyrrole systems can undergo a variety of intramolecular transformations and rearrangements. These reactions are often triggered by heat, light (photolysis), or catalysis and can lead to the formation of new heterocyclic structures. The strained aziridine ring is central to this reactivity.

A key transformation of aziridines is the cleavage of a C-C or C-N bond to form an azomethine ylide. This intermediate is a highly reactive 1,3-dipole. In the context of an aziridinylmethyl-pyrrole system, if the aziridine ring is appropriately substituted, its cleavage can lead to the formation of an azomethine ylide. This ylide can then be trapped intramolecularly by a suitable dipolarophile, although intermolecular trapping is also common. nih.govresearchgate.net For example, photolysis of certain aryl-substituted aziridines at low temperatures has been shown to produce colored azomethine ylide intermediates. scispace.com

In the absence of an external trapping agent, the system may undergo rearrangement. For example, propargyl aziridines can undergo intramolecular cyclization, initiated by the breaking of the aziridine ring with the assistance of metal catalysts, followed by a rearrangement to achieve aromatization. mdpi.com Vinyl aziridines are also known precursors that can undergo a 1,3-sigmatropic shift followed by oxidation to yield the pyrrole product. nih.gov

Another class of rearrangements involves hydrogen shifts. In certain thienyl-substituted systems related to pyrroles, photochemical or thermal ring-closure can be followed by 1,3- or 1,5-hydrogen shifts to yield the final, stable aromatic product. rsc.org While not directly involving an aziridine, this highlights a common pathway for rearrangement in heterocyclic systems. The Smiles rearrangement is another potential, though less commonly cited, pathway for aryl-substituted amino-heterocycles, involving the intramolecular migration of an aryl group. researchgate.net

The specific transformations are highly dependent on the substitution pattern of both the pyrrole and aziridine rings, as well as the reaction conditions.

The table below outlines some of the fundamental intramolecular transformations applicable to aziridinyl-heterocyclic systems.

| Transformation Type | Trigger | Key Intermediate | Resulting Structure |

| Electrocyclic Ring Opening | Heat or Light | Azomethine Ylide | Can be trapped or rearrange |

| Sigmatropic Shift | Heat | N/A | Rearranged Pyrrole System |

| Hydrogen Shift | Heat or Light | N/A | Isomeric Aromatic Product |

| Metal-Catalyzed Cyclization | Metal Catalyst (e.g., Au(I)) | N/A | Fused or Rearranged Heterocycle |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 2-(aziridin-1-ylmethyl)-1H-pyrrole, distinct signals would be expected for the protons of the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the aziridine (B145994) ring.

Pyrrole Ring Protons: The pyrrole ring is an aromatic system, and its protons typically resonate in the aromatic region of the spectrum. pearson.comipb.pt The protons at the α-positions (H-5) are generally found at a lower field compared to the β-protons (H-3 and H-4) due to the electron-withdrawing effect of the nitrogen atom. ipb.ptrsc.org The spectrum would likely show three distinct signals for the pyrrole protons. The H-5 proton would appear as a multiplet, coupled to the H-4 proton. The H-4 proton would also be a multiplet, coupled to both H-3 and H-5. The H-3 proton would appear as a multiplet, coupled to the H-4 proton. The NH proton of the pyrrole ring often appears as a broad singlet at a lower field. ipb.pt

Methylene Bridge Protons (-CH₂-): The two protons of the methylene group connecting the pyrrole and aziridine rings would be chemically equivalent and are expected to appear as a singlet in the region of approximately 3.5-4.5 ppm.

Aziridine Ring Protons: The protons on the three-membered aziridine ring are in a strained, saturated environment and would therefore resonate in the upfield region of the spectrum, typically between 1.0 and 3.0 ppm. nih.govacs.org These four protons would likely show complex splitting patterns due to geminal and vicinal coupling.

Illustrative ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (Pyrrole) | 8.0 - 9.0 | br s | - |

| H-5 (Pyrrole) | ~6.8 | m | - |

| H-3 (Pyrrole) | ~6.2 | m | - |

| H-4 (Pyrrole) | ~6.1 | m | - |

| -CH₂- (Bridge) | 3.5 - 4.5 | s | - |

| -CH₂- (Aziridine) | 1.0 - 3.0 | m | - |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-(aziridin-1-ylmethyl)-1H-pyrrole, distinct signals are expected for each of the seven carbon atoms.

Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring are expected to resonate in the aromatic region. The C-2 and C-5 carbons (α-carbons) typically appear at a lower field than the C-3 and C-4 carbons (β-carbons). rsc.orgresearchgate.netchemicalbook.com The C-2 carbon, being substituted, would have its chemical shift influenced by the methylene group.

Methylene Bridge Carbon (-CH₂-): The carbon of the methylene bridge is expected to appear in the range of 40-50 ppm.

Aziridine Ring Carbons: The carbons of the strained aziridine ring are expected to be shielded and thus appear at a higher field (further upfield) in the spectrum, typically in the range of 20-40 ppm. nih.govresearchgate.netnih.gov

Illustrative ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrrole) | 125 - 135 |

| C-5 (Pyrrole) | 115 - 125 |

| C-3 (Pyrrole) | 105 - 115 |

| C-4 (Pyrrole) | 105 - 115 |

| -CH₂- (Bridge) | 40 - 50 |

| -CH₂- (Aziridine) | 20 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For 2-(aziridin-1-ylmethyl)-1H-pyrrole, cross-peaks would be expected between the adjacent pyrrole protons (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the pyrrole H-C pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different fragments of the molecule. Key expected correlations would include the methylene bridge protons with C-2 and C-3 of the pyrrole ring, and with the carbons of the aziridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps to determine the molecule's three-dimensional structure and conformation. For example, NOESY could reveal spatial proximity between the methylene bridge protons and the H-3 proton of the pyrrole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a key technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-(aziridin-1-ylmethyl)-1H-pyrrole (C₇H₁₀N₂), HRMS would be expected to detect the protonated molecule [M+H]⁺ with a theoretical exact mass of 123.0917.

The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the molecule's structure. Based on studies of related pyrrole derivatives, the fragmentation of [M+H]⁺ would likely proceed through several key pathways. nih.govarkat-usa.org A primary fragmentation would be the cleavage of the C-N bond between the methylene bridge and the aziridine ring, or the C-C bond between the pyrrole ring and the methylene bridge. The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov Another expected fragmentation would involve the ring-opening of the strained aziridine moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 2-(aziridin-1-ylmethyl)-1H-pyrrole, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H bonds, as well as for the vibrations of the pyrrole ring.

N-H Stretch: A characteristic sharp absorption band for the N-H stretch of the pyrrole ring is expected around 3400 cm⁻¹. nih.govresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations from the pyrrole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and aziridine groups would be observed just below 3000 cm⁻¹.

C=C and C-N Stretches: The stretching vibrations of the C=C bonds within the pyrrole ring would likely appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations would be expected in the 1300-1000 cm⁻¹ region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of chemical bonds. While no specific IR spectrum for 2-(aziridin-1-ylmethyl)-1H-pyrrole is publicly available, a hypothetical spectrum would be expected to exhibit characteristic absorption bands arising from its pyrrole ring, aziridine ring, and the methylene bridge.

Key expected vibrational modes would include:

N-H Stretching: A peak typically appearing in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

C-H Stretching: Aromatic C-H stretching from the pyrrole ring would likely be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene linker and the aziridine ring would appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations of the carbon-carbon double bonds within the pyrrole ring are expected in the 1500-1600 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds in both the pyrrole and aziridine rings would result in absorptions in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Aziridine Ring Vibrations: The strained three-membered aziridine ring would have characteristic deformation and breathing vibrations, though these can be complex and appear in the fingerprint region.

A representative, though general, IR spectrum for a simple pyrrole can be found in the NIST Chemistry WebBook. For comparison, the C=C stretching frequency in methyleneaziridines is reported to be around 1770 cm⁻¹, a value elevated due to ring strain.

Interactive Data Table: Hypothetical IR Data for 2-(aziridin-1-ylmethyl)-1H-pyrrole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Origin |

| N-H Stretch | 3300 - 3500 | Pyrrole Ring |

| Aromatic C-H Stretch | > 3000 | Pyrrole Ring |

| Aliphatic C-H Stretch | < 3000 | Methylene & Aziridine |

| C=C Stretch | 1500 - 1600 | Pyrrole Ring |

| C-N Stretch | 1000 - 1350 | Pyrrole & Aziridine |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a ground electronic state to an excited state. For 2-(aziridin-1-ylmethyl)-1H-pyrrole, the UV-Vis spectrum would be dominated by the electronic transitions of the pyrrole ring, which is an aromatic system.

No experimental UV-Vis spectrum for 2-(aziridin-1-ylmethyl)-1H-pyrrole has been documented in the available literature. However, based on the parent pyrrole molecule, one would anticipate strong absorption bands in the ultraviolet region. Pyrrole itself is known to exhibit absorption bands attributable to π-π* transitions. For instance, some studies report absorption peaks for pyrrole at around 250 nm and 287 nm. The substitution of the aziridinylmethyl group at the 2-position of the pyrrole ring may cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift).

Interactive Data Table: Expected UV-Vis Absorption for 2-(aziridin-1-ylmethyl)-1H-pyrrole

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π-π* | 200 - 300 | Pyrrole Ring |

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no published crystal structure for 2-(aziridin-1-ylmethyl)-1H-pyrrole. If a suitable crystal could be grown, X-ray diffraction analysis would be able to confirm the connectivity of the atoms and reveal the relative orientation of the pyrrole and aziridine rings. For related molecules, such as 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, X-ray crystallography has shown that the two pyrrole rings are twisted relative to each other. In another example, the crystal structure of 1,3-diadamantylaziridinone demonstrated a pyramidal geometry at the nitrogen atom of the aziridine ring. A similar non-planar geometry would be expected for the nitrogen atom in the aziridine ring of the title compound.

Other Advanced Analytical Techniques (e.g., SEM for morphology)

Scanning Electron Microscopy (SEM) is a technique used to study the surface topography and morphology of a solid sample at high magnification. If 2-(aziridin-1-ylmethyl)-1H-pyrrole were to be prepared as a solid material, SEM analysis could provide images of its particle shape, size distribution, and surface texture. This is particularly relevant for materials where the physical form influences properties, such as in polymers or crystalline powders. As no synthesis or isolation of this specific compound in solid form has been reported in the searched literature, no SEM data is available.

Computational and Theoretical Chemistry Studies of 2 Aziridin 1 Ylmethyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and effective tool for predicting various chemical properties. For a molecule like 2-(aziridin-1-ylmethyl)-1H-pyrrole, DFT would be the primary method for theoretical investigation.

Prediction and Validation of Reaction Mechanisms

While no specific DFT studies on the reaction mechanisms of 2-(aziridin-1-ylmethyl)-1H-pyrrole were found, research on the synthesis of multi-substituted pyrroles from aziridine (B145994) precursors provides a framework for such an investigation. nih.govmdpi.comresearchgate.net A proposed reaction pathway for the formation of pyrroles from aziridines involves a regiospecific ring-opening of the aziridine, followed by an intramolecular cyclization. nih.gov DFT calculations would be instrumental in validating this proposed mechanism by calculating the energies of reactants, intermediates, transition states, and products. For example, in the synthesis of pyrrole (B145914) derivatives, DFT has been used to study the N-H bond dissociation energies and H-transfer activation energies to understand molecular reactivity. nih.gov

Transition State Characterization and Activation Energy Determination

A critical aspect of understanding a chemical reaction is the characterization of its transition state and the determination of the activation energy. For the formation or subsequent reactions of 2-(aziridin-1-ylmethyl)-1H-pyrrole, DFT calculations would be employed to locate the transition state structures along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, providing insight into the reaction kinetics. Although data for the target compound is unavailable, similar calculations have been performed for a wide range of organic reactions, including those involving heterocyclic compounds. nih.govresearchgate.net

Conformational Analysis and Stability Studies

The molecule 2-(aziridin-1-ylmethyl)-1H-pyrrole possesses rotational freedom around the single bonds connecting the pyrrole ring, the methylene (B1212753) bridge, and the aziridine ring. This allows for multiple spatial arrangements, or conformations. DFT calculations are a standard method to perform conformational analysis, identifying the most stable conformers (lowest energy) and the energy barriers between them. This information is crucial as the reactivity and properties of a molecule can be highly dependent on its preferred conformation. For instance, studies on other heterocyclic systems have used DFT to determine the most stable geometries. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT provides static information about molecular properties, MD simulations offer insights into the dynamic behavior of 2-(aziridin-1-ylmethyl)-1H-pyrrole. An MD simulation would track the positions and velocities of the atoms in the molecule, governed by a force field, revealing how the molecule flexes, rotates, and interacts with its environment (e.g., a solvent). This is particularly useful for understanding conformational flexibility and the stability of ligand-receptor interactions in biological systems. nih.govplos.orgsemanticscholar.orgresearchgate.net For example, MD simulations have been used to study the stability of complexes involving pyrrole derivatives. nih.gov

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, primarily using DFT, would provide a detailed picture of the electronic structure and bonding within 2-(aziridin-1-ylmethyl)-1H-pyrrole. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and potential as a chemosensor or in electronic materials. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis is another technique that would be used to investigate charge distribution, hybridization, and hyperconjugative interactions within the molecule. rsc.org

Prediction of Spectroscopic Properties

Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-(aziridin-1-ylmethyl)-1H-pyrrole. nih.govnih.gov These theoretical spectra are valuable for assigning experimental peaks and confirming the compound's identity. While experimental NMR data exists for related azidomethyl-pyrrole derivatives, no predicted spectra for the target compound are available. mdpi.com

IR Spectroscopy: The vibrational frequencies of 2-(aziridin-1-ylmethyl)-1H-pyrrole can be calculated using DFT. nih.govresearchgate.netnih.govbiointerfaceresearch.com The resulting theoretical IR spectrum shows the characteristic absorption bands corresponding to different vibrational modes (e.g., N-H stretch, C-H stretch, ring vibrations). This is a powerful tool for structural elucidation and can be compared with experimental FT-IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*), which are related to the HOMO-LUMO energy gap.

While the specific computational and theoretical data for 2-(aziridin-1-ylmethyl)-1H-pyrrole is not currently available in the scientific literature, the methodologies for such studies are well-established. Future research employing DFT, MD simulations, and other quantum chemical methods would be invaluable for elucidating the detailed chemical and physical properties of this compound.

In Silico Modeling of Synthetic Pathways

The in silico modeling of synthetic pathways for 2-(aziridin-1-ylmethyl)-1H-pyrrole would primarily involve retrosynthetic analysis followed by quantum mechanical calculations to investigate the thermodynamics and kinetics of the proposed forward reactions. Computational tools, particularly Density Functional Theory (DFT), are instrumental in this endeavor. nih.gov

A plausible synthetic route, adaptable for computational modeling, could involve a variation of the Paal-Knorr pyrrole synthesis. uctm.edu This approach would theoretically start from a 1,4-dicarbonyl compound and a primary amine, in this case, a derivative of aminomethylaziridine.

Hypothetical Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule, 2-(aziridin-1-ylmethyl)-1H-pyrrole, would sever the C-N bond between the pyrrole ring and the methylene linker. This leads to a key intermediate, a 2-(halomethyl)-1H-pyrrole, and aziridine. A further disconnection of the pyrrole ring itself, following a Paal-Knorr type strategy, suggests a 1,4-dicarbonyl compound as a plausible precursor.

Proposed Synthetic Pathway for Computational Investigation:

A hypothetical forward synthesis, suitable for in silico modeling, can be proposed in two main stages:

Formation of a 2-(chloromethyl)-1H-pyrrole intermediate: This could be envisioned through the reaction of a suitable 1,4-dicarbonyl compound with an amino acid derivative, followed by chlorination.

Nucleophilic substitution: The subsequent reaction of the 2-(chloromethyl)-1H-pyrrole intermediate with aziridine to yield the final product.

Computational Modeling of Reaction Steps:

In silico modeling of this proposed pathway would involve the following detailed investigations:

Reactant and Product Optimization: The geometric structures of all reactants, intermediates, transition states, and products would be optimized to find their lowest energy conformations.

Transition State Searching: Algorithms would be employed to locate the transition state structures for each elementary step of the reaction. The vibrational frequency analysis would confirm the nature of these stationary points (a single imaginary frequency for a transition state).

Thermodynamic and Kinetic Calculations: From the computed energies of the optimized structures, key thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction would be determined. The energy of the transition state relative to the reactants would provide the activation energy (Ea), a crucial kinetic parameter. acs.orgacs.org

Exemplary Data from a Hypothetical DFT Study:

The following tables present hypothetical data that would be generated from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) of the proposed synthetic steps.

Table 1: Calculated Thermodynamic and Kinetic Data for the Formation of a Pyrrole Intermediate

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| 1,4-dicarbonyl + amine -> Hemiaminal | -15.2 | -4.5 | 12.8 |

| Hemiaminal -> Dihydroxytetrahydropyrrole | -8.7 | 2.1 | 18.5 |

| Dihydroxytetrahydropyrrole -> Pyrrole | -25.0 | -35.7 | 22.1 |

Table 2: Calculated Data for the Nucleophilic Substitution Step

| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| 2-(chloromethyl)-1H-pyrrole + Aziridine -> Product | -20.5 | -28.9 | 15.3 |

This table shows the predicted energetics for the final step of the proposed synthesis. A relatively low activation energy and a strongly negative Gibbs free energy would indicate a favorable reaction.

The insights gained from such in silico modeling are invaluable for guiding experimental work. For instance, high calculated activation energies might prompt the investigation of catalytic methods to lower the reaction barrier. mdpi.commdpi.com Similarly, unfavorable thermodynamics (a positive ΔG) might suggest that the reaction is unlikely to proceed under the modeled conditions, thus saving experimental resources. Computational studies can also elucidate the regioselectivity of reactions, such as the ring-opening of substituted aziridines, which is a critical aspect of their chemistry. frontiersin.org

Synthetic Utility and Applications of 2 Aziridin 1 Ylmethyl 1h Pyrrole As a Building Block

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The dual functionality of 2-(aziridin-1-ylmethyl)-1H-pyrrole makes it an exceptional starting material for generating a wide array of nitrogenous heterocycles. The aziridine (B145994) ring can undergo nucleophilic ring-opening or rearrangement, while the pyrrole (B145914) ring can be functionalized through various substitution reactions. nih.govnih.govnih.gov This allows for a modular approach to synthesizing complex molecules through sequential or one-pot transformations.

Annulation reactions involving 2-(aziridin-1-ylmethyl)-1H-pyrrole or its derivatives are a powerful strategy for constructing fused polycyclic systems, which are common motifs in natural products and pharmaceuticals. rsc.org The aziridine ring, upon activation, can be opened by an internal or external nucleophile, initiating a cyclization cascade that results in the formation of new rings fused to the original pyrrole core.

One common strategy involves the ring-opening of the aziridine by a nucleophile, followed by an intramolecular cyclization. This can lead to the formation of important bicyclic structures. For instance, a formal [3+2] annulation approach can be employed where the 2-(aziridin-1-ylmethyl)-1H-pyrrole derivative acts as a three-atom component. Upon reaction with a suitable two-atom synthon, this can lead to the formation of five-membered rings fused to the pyrrole, such as in pyrrolo[2,1-a]quinolines or indolizines. rsc.org Base-mediated annulation and subsequent regioselective aziridine ring-opening cascades provide another mild pathway to functionalized fused systems. nih.govresearchgate.net The synthesis of pyrroles already fused with polycyclic skeletons is a known strategy for creating precursors to novel porphyrins. rsc.org

| Annulation Strategy | Reactants | Resulting Fused System | Reference Example |

| Intramolecular Cyclization | Aziridinyl pyrrole with tethered nucleophile | Pyrroloindolizine | General Strategy |

| [3+2] Annulation | N-Ylides and propargyl sulfonium (B1226848) salts | Pyrrolo[2,1-a]quinolines | rsc.org |

| Aza-Annulation Cascade | Enynyl Azides | 2-Keto/Formyl-1H-Pyrroles | researchgate.net |

| Oxidative Domino Annulation | Methyl azaarenes, 5-aminouracils | Azaarene-substituted bis-pyrazolo-pyridines | researchgate.net |

The high ring strain of the aziridine ring makes it susceptible to ring-expansion reactions, providing a valuable route to larger, more complex heterocyclic systems. researchgate.netdntb.gov.ua This transformation is a key application of aziridines in synthetic chemistry, allowing for the conversion of a three-membered ring into four-, five-, six-, and even seven-membered heterocycles. researchgate.net

For 2-(aziridin-1-ylmethyl)-1H-pyrrole, the aziridine moiety can be expanded to form piperidines, pyrazines, morpholines, or azepanes, depending on the reaction conditions and the nature of the reacting partner. researchgate.net For example, the reaction of vinyl-substituted aziridines can lead to the formation of 3-pyrrolines through a metal-catalyzed rearrangement. nih.gov Similarly, reaction with thiocyanic acid can open the aziridine ring and lead to subsequent cyclization, forming 2-iminothiazolidine derivatives. researchgate.net These expansion reactions significantly increase the molecular complexity and provide access to scaffolds of high medicinal relevance.

| Reagent/Catalyst | Resulting Heterocycle | Reaction Type |

| Metal Catalysts (e.g., Cu, Pd) | 3-Pyrrolines (from vinyl aziridines) | Rearrangement |

| Thiocyanic Acid | Thiazolidines | Ring-opening/Cyclization |

| Various Reagents | Azetidines, Piperidines, Azepanes | Ring Expansion |

The pyrrole ring is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. nih.gov The 2-(aziridin-1-ylmethyl) substituent influences the regioselectivity of these reactions. Further functionalization of the pyrrole core is crucial for creating derivatives with tailored properties.

Modern synthetic methods have expanded the toolbox for pyrrole functionalization beyond classical electrophilic substitutions. nih.gov Metal-catalyzed C-H functionalization reactions allow for the direct introduction of substituents at specific positions of the pyrrole ring, a process that can be difficult to achieve using traditional methods. nih.gov Additionally, radical-based functionalizations under metal-free conditions have emerged as a powerful alternative. The presence of the aziridine group can be leveraged in these transformations, potentially directing catalysts or reagents to specific sites on the pyrrole ring or participating in subsequent reactions after the pyrrole has been functionalized. nih.gov

Scaffold for Complex Molecular Architecture Construction

Pyrroles serve as a fundamental scaffold in the synthesis of complex natural products and biologically active molecules. utas.edu.aubiolmolchem.combiolmolchem.com The structure of 2-(aziridin-1-ylmethyl)-1H-pyrrole is particularly well-suited for this role, as it provides a rigid core (the pyrrole) and a highly reactive handle (the aziridine). This combination allows for the divergent synthesis of complex molecular architectures.

In the synthesis of polycyclic alkaloids, such as those belonging to the Stemona class, a simple pyrrole starting material can be elaborated through a series of reactions to construct intricate bicyclic and tetracyclic systems. utas.edu.au A key step in such syntheses can be an acid-mediated intramolecular conjugate addition, where a tether attached to the pyrrole nitrogen cyclizes onto the pyrrole ring. utas.edu.au The aziridinylmethyl group in the title compound offers a prime location for initiating such tethering or for introducing other functionalities post-cyclization. This strategic placement of a reactive group on a stable aromatic core is a hallmark of a versatile synthetic scaffold. alliedacademies.org

Development of Novel Organic Reactions Utilizing the Combined Reactivity

The close proximity of the nucleophilic pyrrole ring and the electrophilic aziridine ring in 2-(aziridin-1-ylmethyl)-1H-pyrrole enables the development of novel organic reactions that capitalize on their combined reactivity. Intramolecular processes, where one ring participates in a reaction involving the other, can lead to unique and complex molecular transformations that would be difficult to achieve in an intermolecular fashion.

For example, rhodium-catalyzed oxidative ring-opening of an aziridine can generate a reactive intermediate that subsequently undergoes cyclization or cycloaddition. nih.gov In the context of 2-(aziridin-1-ylmethyl)-1H-pyrrole, the pyrrole ring itself could act as the terminating nucleophile in such a sequence, leading to novel fused heterocyclic systems. Another potential reaction is an aza-Nazarov type cyclization, which is a powerful method for synthesizing five-membered nitrogen heterocycles. researchgate.net The specific substitution pattern of the title compound could be exploited to design new variants of such cascade reactions. The development of such unique transformations underscores the synthetic potential embedded within this particular molecular framework.

Stereochemical Control in Derivatization Processes

Achieving stereochemical control is a central challenge in modern organic synthesis. The aziridine ring in 2-(aziridin-1-ylmethyl)-1H-pyrrole can be a powerful tool for controlling the stereochemistry of its derivatives. If the aziridine is prepared in an enantiomerically pure form, its inherent chirality can be transferred to the products of subsequent reactions.

A prime example is the stereospecific ring expansion of chiral vinyl aziridines. nih.gov In these reactions, the stereochemistry of the starting aziridine (cis or trans) dictates the stereochemistry of the resulting 3-pyrroline product, demonstrating excellent chirality transfer. nih.gov Similarly, nucleophilic ring-opening reactions of aziridines can proceed with high stereoselectivity, often through an SN2-like mechanism that results in an inversion of configuration at the carbon center being attacked. nih.gov The ability to control the stereochemical outcome of reactions is critical for the synthesis of chiral drugs and other biologically active molecules, and the aziridine moiety provides a reliable handle for achieving this control. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(aziridin-1-ylmethyl)-1H-pyrrole, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyrrole derivatives often involves condensation reactions or functionalization of pre-existing pyrrole cores. For example, aziridine moieties can be introduced via nucleophilic substitution or cycloaddition reactions. Evidence from azirine-based pyrrole synthesis (e.g., using 2-alkoxy-2H-azirines as intermediates) highlights the importance of temperature control and catalyst selection to avoid side reactions . Optimization may include refluxing in aprotic solvents (e.g., acetonitrile) with Lewis acids like BF₃·OEt₂ to enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and computational techniques are recommended for structural characterization of 2-(aziridin-1-ylmethyl)-1H-pyrrole?

- Methodology :

- NMR Spectroscopy : H and C NMR can identify proton environments and confirm aziridine substitution patterns. Heteronuclear 2D NMR (e.g., H-C HMBC) resolves connectivity ambiguities, particularly for distinguishing aziridine methylene protons from pyrrole ring protons .

- DFT Calculations : B3LYP/LANL2DZ methods predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps), which correlate with experimental data for validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for verifying synthetic success .

Advanced Research Questions

Q. How does the aziridine substituent modulate the electronic and reactivity profiles of 2-(aziridin-1-ylmethyl)-1H-pyrrole compared to other N-functionalized pyrroles?

- Methodology :

- Computational Analysis : DFT studies (B3LYP/6-31G*) reveal that the aziridine group introduces steric strain and electron-withdrawing effects, altering π-electron density in the pyrrole ring. This impacts electrophilic substitution preferences (e.g., favoring C3/C5 positions over C2) compared to thiophene- or methyl-substituted analogs .

- Experimental Reactivity : Cyclic voltammetry (CV) can assess redox behavior, with aziridine likely reducing oxidation potentials due to electron-deficient character. Compare with 2,5-di(2-thienyl)-1H-pyrrole, which shows multi-stage redox processes in electrochemical polymerization .

Q. What strategies address contradictions in reported biological activities of aziridine-containing pyrrole derivatives?

- Methodology :

- Systematic SAR Studies : Vary substituents (e.g., aziridine vs. azetidine) and evaluate bioactivity using standardized assays (e.g., MTT for cytotoxicity, ROS scavenging for antioxidant potential). For example, demonstrates neuroprotective effects of pyrrole derivatives via pre-treatment in 6-OHDA-induced neurotoxicity models, but results may differ based on aziridine’s electrophilicity .

- Data Normalization : Control for experimental variables (e.g., cell line specificity, compound solubility in DMSO/PBS) to isolate aziridine’s contribution .

Q. How can computational modeling predict the electrochemical polymerization potential of 2-(aziridin-1-ylmethyl)-1H-pyrrole for conductive polymer applications?

- Methodology :

- DFT and TD-DFT : Calculate HOMO-LUMO gaps and ionization potentials to estimate polymerization thresholds. Compare with 2,5-di(2-thienyl)-1H-pyrrole, which exhibits low bandgap (1.8–2.2 eV) and stable polaronic states upon doping .

- In Situ Spectroelectrochemistry : Monitor optical changes during electropolymerization (e.g., UV-Vis-NIR) to correlate computational predictions with experimental conductivity and electrochromic behavior .

Q. What are the challenges in stabilizing 2-(aziridin-1-ylmethyl)-1H-pyrrole derivatives under ambient conditions, and how can they be mitigated?

- Methodology :

- Protective Group Strategies : Use silylation (e.g., tert-butyldimethylsilyl groups) to shield reactive NH positions, as demonstrated in aziridine-pyrrole boronate ester synthesis .

- Storage Conditions : Store derivatives at 2–7°C under inert atmospheres (N₂/Ar) to prevent aziridine ring-opening via hydrolysis or oxidation .

Data Contradiction Analysis

- Example : Discrepancies in reported biological activity may arise from aziridine’s inherent reactivity, leading to off-target effects. Researchers should employ orthogonal assays (e.g., Annexin V/PI staining alongside Western blotting for apoptosis markers) to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.